molecular formula C17H18F3N3O4 B11066996 4-{4-[({3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[({3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B11066996
M. Wt: 385.34 g/mol
InChI Key: MQJUINXOOYECIW-UHFFFAOYSA-N
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Description

4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID: is an organic compound with a complex structure that includes a trifluoroethoxy group, a benzoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include:

Chemical Reactions Analysis

Types of Reactions

4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18F3N3O4

Molecular Weight

385.34 g/mol

IUPAC Name

4-[4-[[3-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C17H18F3N3O4/c18-17(19,20)11-27-10-12-3-1-4-13(7-12)16(26)22-14-8-21-23(9-14)6-2-5-15(24)25/h1,3-4,7-9H,2,5-6,10-11H2,(H,22,26)(H,24,25)

InChI Key

MQJUINXOOYECIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)COCC(F)(F)F

Origin of Product

United States

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